molecular formula C6H7N3O4S B13945439 N-methyl-3-nitropyridine-2-sulfonamide

N-methyl-3-nitropyridine-2-sulfonamide

Cat. No.: B13945439
M. Wt: 217.21 g/mol
InChI Key: IFXHPDFVJFCSPJ-UHFFFAOYSA-N
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Description

N-methyl-3-nitropyridine-2-sulfonamide is an organosulfur compound that features a pyridine ring substituted with a nitro group at the 3-position, a sulfonamide group at the 2-position, and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and methylation steps. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The subsequent sulfonation of 3-nitropyridine with chlorosulfonic acid (ClSO₃H) produces 3-nitropyridine-2-sulfonic acid, which is then methylated using methyl iodide (CH₃I) to form this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or sulfenamide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-methyl-3-aminopyridine-2-sulfonamide.

    Reduction: Formation of N-methyl-3-nitropyridine-2-sulfinamide or N-methyl-3-nitropyridine-2-sulfenamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-nitropyridine-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes such as dihydropteroate synthase, which is involved in folate biosynthesis .

Comparison with Similar Compounds

Similar Compounds

    3-nitropyridine-2-sulfonamide: Lacks the methyl group on the nitrogen atom.

    N-methyl-4-nitropyridine-2-sulfonamide: Nitro group is at the 4-position instead of the 3-position.

    N-methyl-3-nitropyridine-2-sulfinamide: Sulfonamide group is reduced to a sulfinamide.

Uniqueness

N-methyl-3-nitropyridine-2-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the pyridine ring, along with a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7N3O4S

Molecular Weight

217.21 g/mol

IUPAC Name

N-methyl-3-nitropyridine-2-sulfonamide

InChI

InChI=1S/C6H7N3O4S/c1-7-14(12,13)6-5(9(10)11)3-2-4-8-6/h2-4,7H,1H3

InChI Key

IFXHPDFVJFCSPJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-]

Origin of Product

United States

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